molecular formula C27H27N5O2S B3012183 3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866726-92-3

3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B3012183
CAS No.: 866726-92-3
M. Wt: 485.61
InChI Key: ZGVBRSUIRLHCII-UHFFFAOYSA-N
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Description

3-[(4-Isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic heterocyclic compound featuring a triazoloquinazoline core. The structure includes a 4-isopropylphenyl sulfonyl group at position 3 and a 2-phenylpropyl amine substituent at position 3. Its molecular formula is C₃₁H₃₀N₅O₂S, with a calculated molecular weight of 548.7 g/mol (based on analogous compounds in and ).

Properties

IUPAC Name

N-(2-phenylpropyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2S/c1-18(2)20-13-15-22(16-14-20)35(33,34)27-26-29-25(28-17-19(3)21-9-5-4-6-10-21)23-11-7-8-12-24(23)32(26)31-30-27/h4-16,18-19H,17H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVBRSUIRLHCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C27H27N5O2S
  • Molecular Weight : 485.6 g/mol
  • Chemical Structure : The compound features a quinazoline core with a triazole moiety and a sulfonyl group attached to an isopropylphenyl substituent.

Anticancer Potential

Recent studies have highlighted the compound's efficacy against various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth.

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects on human cancer cell lines, particularly through the induction of apoptosis. It was noted that treatment with this compound led to an increase in apoptotic markers such as cleaved caspase-3 and PARP in HCT-116 cells .
  • Cell Cycle Arrest : Research indicated that the compound could induce cell cycle arrest at the G1 phase, which is critical for preventing the proliferation of cancer cells .
  • Molecular Targets : The compound has been shown to interact with epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are pivotal in cancer cell signaling and angiogenesis .

The biological activity of this compound can be attributed to its ability to modulate various cellular pathways:

  • Apoptosis Induction : Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) were observed following treatment, suggesting a shift towards apoptosis in cancer cells .
  • Inhibition of Tumor Growth : In vivo studies demonstrated a reduction in tumor size in xenograft models treated with this compound, supporting its potential as an anticancer agent .

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant cytotoxicity against HCT-116 and MCF-7 cell lines with IC50 values indicating potent activity .
Study 2Showed that the compound inhibits EGFR/VEGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis .
Study 3In vivo studies confirmed tumor growth inhibition in mouse models treated with the compound compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Sulfonyl Substituents

The sulfonyl group at position 3 significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Sulfonyl Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
3-[(4-Methylphenyl)sulfonyl]-N-(2-phenylpropyl)triazoloquinazolin-5-amine 4-Methylphenyl C₂₉H₂₆N₅O₂S 516.6 Enhanced lipophilicity vs. isopropyl
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazoloquinazolin-5-amine Phenyl C₂₅H₂₀N₅O₃S 485.5 Reduced steric bulk; potential solubility improvement
Savirin (3-[(4-Isopropylphenyl)sulfonyl]triazoloquinazolin-5(4H)-one) 4-Isopropylphenyl C₂₂H₂₂N₄O₃S 434.5 Ketone at position 5; antimicrobial
  • Key Insight : The 4-isopropylphenyl group in the target compound enhances hydrophobic interactions compared to methyl or unsubstituted phenyl groups . Savirin’s ketone moiety (vs. amine) may reduce basicity, altering membrane permeability .

Modifications in the Amine Side Chain

The N-(2-phenylpropyl) side chain distinguishes the target compound from analogs with cyclohexyl or aryl groups:

Compound Name Amine Substituent Molecular Formula Molecular Weight (g/mol) Biological Relevance Reference
3-[(4-Isopropylphenyl)sulfonyl]-N-(4-methylcyclohexyl)triazoloquinazolin-5-amine 4-Methylcyclohexyl C₂₅H₂₉N₅O₂S 463.6 Improved metabolic stability
N-(3,4-Diethoxyphenethyl)-3-(4-methylphenyl)triazoloquinazolin-5-amine 3,4-Diethoxyphenethyl C₃₀H₃₁N₅O₂ 517.6 Enhanced CNS penetration potential
N-Phenyl-3-(phenylsulfonyl)triazoloquinazolin-5-amine Phenyl C₂₃H₁₇N₅O₂S 439.5 Simpler structure; lower molecular weight
  • Key Insight : Bulky substituents like 2-phenylpropyl or 3,4-diethoxyphenethyl may enhance target binding through π-π stacking or van der Waals interactions .

Core Heterocycle Modifications

Replacing the triazoloquinazoline core with pyrimidine or triazine alters activity:

Compound Name Core Structure Key Substituents Reported Activity Reference
N-(4-Isopropylphenyl)-5-methyl-triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine 4-Isopropylphenyl, 5-methyl Antimalarial (Plasmodium)
SCH58261 (Triazolo[1,5-c]pyrimidine) Triazolo[1,5-c]pyrimidine Furanyl, phenylethyl Adenosine A2A receptor antagonist
Thieno-fused triazolopyrimidines Thieno-triazolopyrimidine Thiophene ring fusion Superior anticancer activity vs. quinazolines
  • Key Insight: The triazoloquinazoline core in the target compound offers a larger planar surface for DNA intercalation or enzyme inhibition compared to pyrimidine analogs . However, thieno-fused cores exhibit higher anticancer potency, suggesting that ring fusion strategies could optimize activity .

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